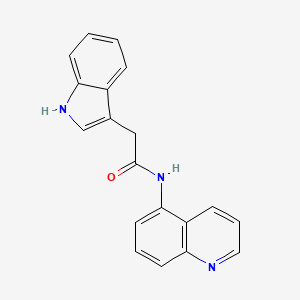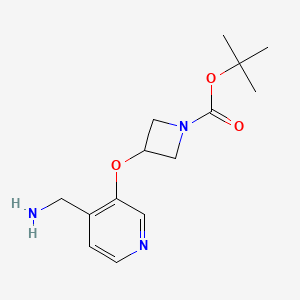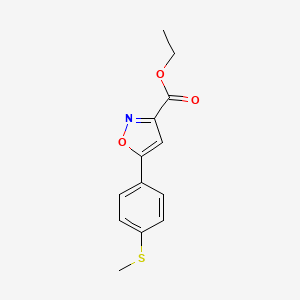
N,N-dimethyl-2-(3-oxocyclobutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-2-(3-oxocyclobutyl)acetamide is an organic compound with the molecular formula C8H13NO2 It is a derivative of acetamide, featuring a cyclobutyl ring with a ketone group and a dimethylamino group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dimethyl-2-(3-oxocyclobutyl)acetamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with a cyclobutanone derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials, such as dimethylamine and cyclobutanone derivatives, are fed into reactors where the reaction takes place under controlled conditions. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-(3-oxocyclobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
N,N-dimethyl-2-(3-oxocyclobutyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylacetamide: A simpler analog without the cyclobutyl ring.
N,N-dimethylformamide: Another related compound with a formyl group instead of the acetamide moiety.
Cyclobutanone: The parent compound of the cyclobutyl ring.
Uniqueness
N,N-dimethyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of both the cyclobutyl ring and the dimethylamino group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-oxocyclobutyl)acetamide |
InChI |
InChI=1S/C8H13NO2/c1-9(2)8(11)5-6-3-7(10)4-6/h6H,3-5H2,1-2H3 |
InChI Key |
LSSTVOZVYNRPTN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1CC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


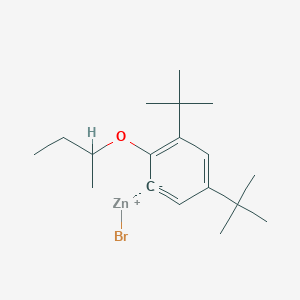


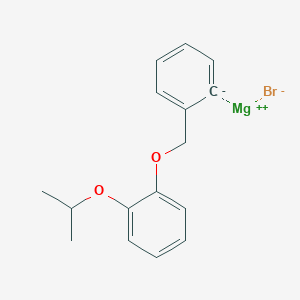
![N-(2-methoxyphenyl)-2-(4-oxo-5-(5,6,7,8-tetrahydronaphthalen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14877510.png)
![3,4-dimethyl-1-[(4-methylpiperazin-1-yl)methyl]pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14877524.png)
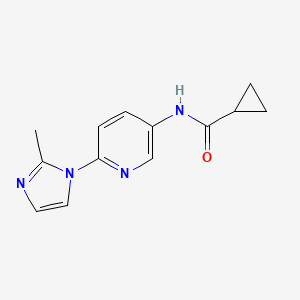

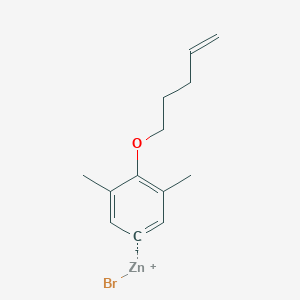
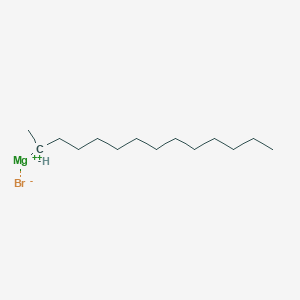
![4-[(3'-Chloro-2'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14877543.png)
